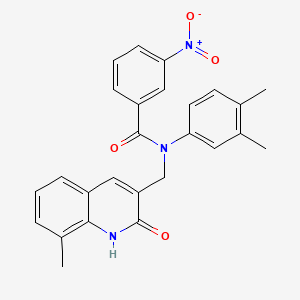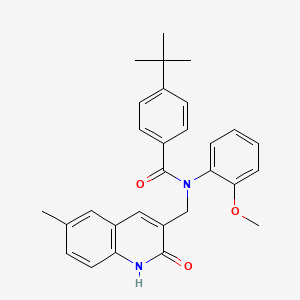![molecular formula C13H20N2O4S B7687189 N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B7687189.png)
N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a hydroxyethyl group attached to an acetamide moiety, which is further linked to a sulfonylamino group with a 2,4,6-trimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 2,4,6-trimethylbenzenesulfonyl chloride is reacted with 2-aminoethanol to form the corresponding sulfonamide. Subsequently, the sulfonamide is acylated with acetic anhydride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.
Major Products Formed:
Oxidation: Hydroxyethyl derivatives such as hydroxyethylamine and hydroxyethylamide.
Reduction: Sulfides and other reduced derivatives of the sulfonyl group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the sulfonylamino group may engage in electrostatic interactions. The exact mechanism depends on the biological context and the specific pathway involved.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine
N-(2-Hydroxyethyl)acrylamide
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
Uniqueness: N-(2-Hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of both hydroxyethyl and sulfonylamino groups make it distinct from other compounds in its class.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-6-10(2)13(11(3)7-9)20(18,19)15-8-12(17)14-4-5-16/h6-7,15-16H,4-5,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFTZOLFWWJOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate](/img/structure/B7687112.png)
![N-[3-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687124.png)
![N-tert-butyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7687134.png)
![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)
![N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
![N-(4-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687150.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7687154.png)
![1-Methyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine](/img/structure/B7687161.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7687184.png)
![N-benzyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7687185.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687191.png)
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)
